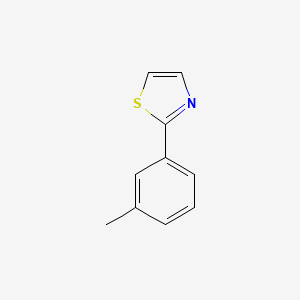

2-(m-Tolyl)thiazole

Overview

Description

“2-(m-Tolyl)thiazole” is a compound that contains a thiazole core, which is a type of heterocyclic amine . The thiazole ring is an integral part of numerous natural products, a number of drugs, and many useful molecules .

Synthesis Analysis

Thiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In a recent study, thiazolines were synthesized by reacting alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Thiazoles are mostly synthesized by the condensation of a-haloketones with thioamides, the Hantzsch thiazole synthesis . Recently, Li et al. have reported the synthesis of thiazolines by reacting alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .Scientific Research Applications

Corrosion Inhibition

- Corrosion Monitoring in Sulphuric Acid Solutions : Thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole, have been investigated for their effectiveness in inhibiting the corrosion of mild steel in sulphuric acid solutions. Molecular dynamics simulations and electrochemical studies suggest these derivatives, especially APT (2-Amino-4-(p-tolyl)thiazole), demonstrate a strong adsorption on steel surfaces, significantly reducing corrosion rates (Khaled & Amin, 2009).

Medicinal Chemistry

- Synthesis and Metal Complexation : A derivative of 2-Aminothiazole, specifically 2-anti-Glyoximatoamino-4-(o, p-tolyl)thiazole, has been synthesized for complexing with metals like Cu(II), Ni(II), and Co(II). This compound's properties were confirmed through various analytical techniques, indicating potential applications in medicinal chemistry (Cukurovalı et al., 1997).

- Anticancer Activity : Thiazole derivatives have shown promising results in anticancer research. For instance, 5-(2′-indolyl)thiazoles have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, with some compounds exhibiting significant activity (Vaddula et al., 2016).

- Drug Design and Activity Improvement : The 2,4,5-trisubstituted thiazole scaffold, a category that includes 2-(m-Tolyl)thiazole derivatives, is notable in drug design due to its multiple medicinal applications. This review highlights the importance of these derivatives in developing potent pharmaceutical molecules (Zhang et al., 2020).

Synthesis and Reactivity

- Synthesis of Imidazo[2,1-b]Thiazole Derivatives : Research in synthesizing new thiazole derivatives, including compounds with 2-(m-Tolyl)thiazole structures, has been focused on creating anti-proliferative agents against hepatic cancer cell lines. The study includes molecular docking to assess the compounds' interactions with target proteins (Rashdan et al., 2020).

Bioactive Scaffolds

- Thiazole as a Biologically Active Scaffold : Thiazole derivatives are recognized for their broad biological activities, such as antibacterial, antifungal, and antitumor effects. The versatility of the thiazole scaffold, including 2-(m-Tolyl)thiazole, is highlighted in its presence in many clinically approved molecules (Borcea et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAYLXRHPOSSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598911 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42156-13-8 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

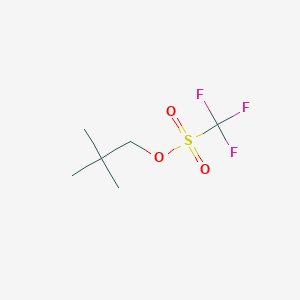

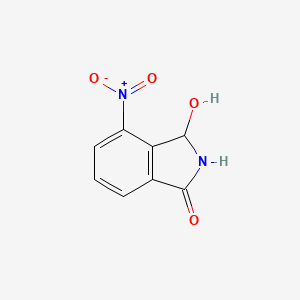

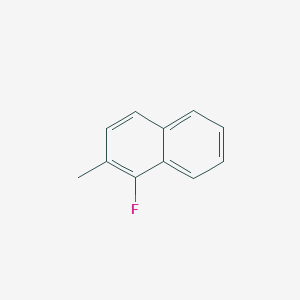

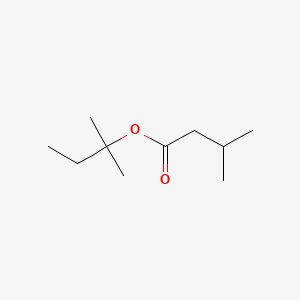

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1627461.png)

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B1627474.png)